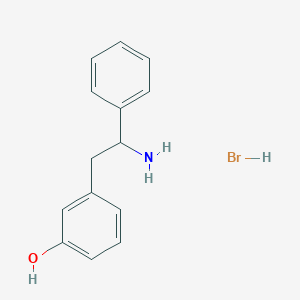
5-(Aminomethyl)pyrimidin-4-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Aminomethyl)pyrimidin-4-amine hydrochloride is a chemical compound with the CAS Number: 856971-58-9 . It has a molecular weight of 160.61 and is typically in the form of a powder .
Molecular Structure Analysis
The molecular formula of this compound is C5H9ClN4 . Its average mass is 160.605 Da .Physical and Chemical Properties Analysis
This compound is a powder . It has a melting point of 297-298 . The compound is stored at room temperature .Applications De Recherche Scientifique
Synthesis and Biological Activity
Synthesis of Pyrimidine Derivatives for Anti-inflammatory and Analgesic Activities : Pyrimidine derivatives, synthesized through condensation reactions involving various amines, have shown potential anti-inflammatory and analgesic properties. Compounds from this synthesis demonstrated significant activity in biological assays, highlighting the utility of pyrimidine structures in medicinal chemistry (Sondhi et al., 2009).
Development of Substituted Dihydropyrimido[4,5-d]pyrimidin-4(1H)-ones : A methodology for creating highly substituted dihydropyrimido[4,5-d]pyrimidin-4(1H)-ones was established, demonstrating the chemical flexibility of pyrimidine derivatives. This synthesis approach has enabled the formation of a library of compounds with potential for further pharmacological evaluation (Xiang et al., 2011).
Antibacterial Activity of Pyrimidin-4-yl Derivatives : Novel synthesis routes have led to the creation of pyrimidin-4-yl derivatives with evaluated antibacterial activities. These compounds, through innovative synthetic pathways, offer new avenues for antibacterial drug discovery (Afrough et al., 2019).
Dihydrofolate Reductase (DHFR) Inhibitors from Pyrimidine Derivatives : Design and synthesis of novel 2,4-diaminopyrimidines as DHFR inhibitors showcase the therapeutic potential of pyrimidine derivatives against bacterial infections and the importance of structure-based library design in discovering effective compounds (Wyss et al., 2003).
Synthesis of Pyrimido[4,5-b]-quinoline and Pyrido[2,3-d]pyrimidine for Antimicrobial Activities : The creation of these compounds from the cyclo-condensation of specific ketones and amines illustrates the synthetic versatility of pyrimidine derivatives and their potential in generating new antimicrobial agents (El-Gazzar et al., 2008).
Safety and Hazards
Propriétés
IUPAC Name |
5-(aminomethyl)pyrimidin-4-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4.ClH/c6-1-4-2-8-3-9-5(4)7;/h2-3H,1,6H2,(H2,7,8,9);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLTVUJDSZRRLGJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC=N1)N)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B1378405.png)
![8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B1378407.png)

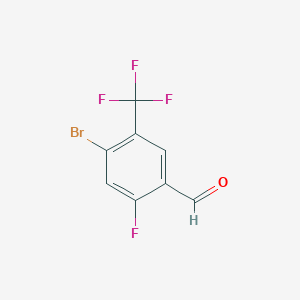
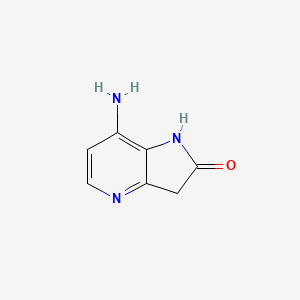
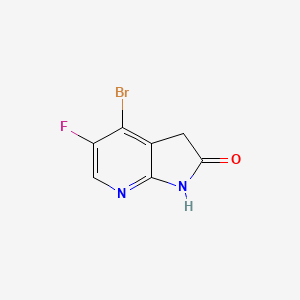

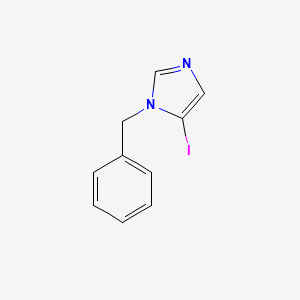
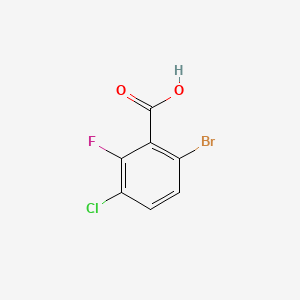

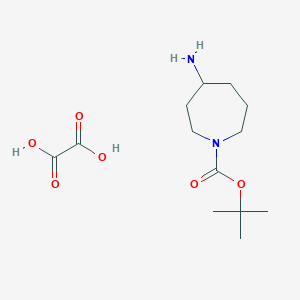
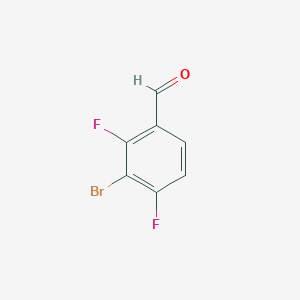
![3-fluoro-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B1378425.png)
